Purity Specification Comparison: Commercial Supply Quality of N-(4-Isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine vs. Analog Standards
Commercially, N-(4-isopropylphenyl)-6,7-dimethoxy-4-quinazolinamine is available at a minimum purity of 95% (AKSci) and up to 98% (Leyan), which is comparable to or exceeds the typical vendor purity of the closely related EGFR inhibitor AG-1478, routinely supplied at ≥98% purity by major vendors . This establishes that the target compound is available at a quality grade suitable for reproducible in vitro pharmacological experimentation, with purity specifications that do not represent a procurement disadvantage relative to its more extensively studied analog.
| Evidence Dimension | Minimum vendor purity specification |
|---|---|
| Target Compound Data | 95% (AKSci); 98% (Leyan) |
| Comparator Or Baseline | AG-1478 (CAS 153436-53-4): typically ≥98% (multiple vendors, e.g., Cayman Chemical, Bertin Bioreagent) |
| Quantified Difference | Target compound purity range 95-98% vs. comparator ≥98%; ≤3 percentage-point differential at minimum specification |
| Conditions | Commercial vendor certificate of analysis; HPLC purity determination |
Why This Matters
For procurement decisions, the target compound meets or closely approaches the purity benchmark set by the most widely used analog in the 6,7-dimethoxyquinazoline class, reducing the risk that impurities confound biological assay results.
